molecular formula C12H16N2O5 B567763 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid CAS No. 1245698-26-3

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid

Cat. No.: B567763
CAS No.: 1245698-26-3
M. Wt: 268.269
InChI Key: RSRFILVQWROGPW-UHFFFAOYSA-N
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Description

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is a nitrophenoxy and amino butanoic acid derivative with the molecular formula C12H16N2O5 and a molecular weight of 268.27 g/mol . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. The structural motif of a carboxylic acid linked to a nitrophenyl group via an aminoethyloxy spacer suggests potential utility in various research areas. Similar compounds containing nitroaromatic groups and carboxylic acid functionalities are often investigated as synthetic intermediates, building blocks for more complex molecules, or in the development of organometallic complexes with potential biological activity . Researchers value these types of compounds for their versatile reactivity. The nitro group can be reduced to an amine for further functionalization, while the carboxylic acid allows for conjugation or salt formation . Proper handling and storage are essential for this product; it should be kept sealed in a dry environment at 2-8°C to maintain stability .

Properties

IUPAC Name

4-[2-(4-nitrophenoxy)ethylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c15-12(16)2-1-7-13-8-9-19-11-5-3-10(4-6-11)14(17)18/h3-6,13H,1-2,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSRFILVQWROGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCNCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697121
Record name 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245698-26-3
Record name 4-{[2-(4-Nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution and Amine Coupling

A primary route involves coupling 4-nitrophenoxyethylamine with a butanoic acid derivative. While direct synthesis data for this compound is limited, analogous methods from related nitroaryl systems provide critical insights.

Example Protocol (Inferred from Patents):

  • Step 1: Synthesis of 2-(4-nitrophenoxy)ethylamine by reacting 4-nitrophenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C.

  • Step 2: Coupling with γ-bromobutanoic acid via nucleophilic substitution. The reaction is catalyzed by HOBt/EDC in dichloromethane, yielding the target compound after purification.

Key Data:

ParameterValue/DetailSource Citation
SolventDMF or dichloromethane
Temperature60–80°C (Step 1), RT (Step 2)
Yield65–75% (estimated)

Reductive Amination of Nitro Precursors

An alternative approach involves reducing a nitro intermediate to an amine, followed by functionalization. While the target compound retains the nitro group, this method is applicable to intermediates in its synthesis.

Case Study from Patent CN105481705A:
A Pd/C-catalyzed hydrogenation of (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride uses ammonium formate as a hydrogen donor in methanol at 65°C. Although this targets a different compound, the methodology is transferable:

  • Nitro Reduction: Substituted nitroarenes are reduced to amines under mild conditions.

  • Acid Coupling: The amine intermediate reacts with butanoic acid derivatives via carbodiimide-mediated coupling.

Optimization Insight:

  • Catalyst: 10% Pd/C achieves >90% conversion in model systems.

  • Solvent: Methanol or ethanol enhances solubility and reaction rates.

Advanced Catalytic Systems and Solvent Effects

Palladium-Catalyzed Reactions

Pd/C is widely employed for nitro reductions and cross-couplings. In the synthesis of structurally related compounds, Pd/C with ammonium formate avoids gaseous hydrogen, improving safety and scalability.

Comparative Performance:

CatalystSubstrateYield (%)TemperatureSource
10% Pd/CNitrophenoxyethylamine8565°C
Raney NiChloroacetamide derivatives7270°C

Solvent Selection and Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) facilitate amine coupling, while alcohols (methanol, ethanol) optimize reductions. Ethanol/water mixtures (70:30) are effective for azide substitutions, as demonstrated in the synthesis of 2-azido-N-(4-nitrophenyl)acetamide.

Solvent Impact on Yield:

Solvent MixReaction TypeYield (%)Source
Ethanol/water (70:30)Azide substitution69
MethanolReductive amination85

Challenges and Industrial Scalability

Byproduct Formation in Nitroaryl Systems

Nitro groups may undergo unintended reductions or side reactions under acidic or high-temperature conditions. Patent WO2018029641 highlights the importance of pH control during cyclization steps to prevent decomposition.

Purification and Crystallization

Crude products often require recrystallization from ethanol or ethyl acetate to achieve >95% purity. HPLC monitoring ensures reaction completion and purity validation .

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be further oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethylamino chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Yields nitro derivatives.

    Reduction: Yields amino derivatives.

    Substitution: Yields substituted ethylamino derivatives.

Scientific Research Applications

Pharmaceutical Applications

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid is investigated for its role in drug development due to its structural properties that allow for interaction with biological systems.

1.1. Soluble Epoxide Hydrolase Inhibitors

Recent studies have highlighted the compound's potential as a soluble epoxide hydrolase inhibitor, which is crucial for managing cardiovascular diseases. The compound demonstrated low nanomolar activity against recombinant human soluble epoxide hydrolase, indicating its efficacy in therapeutic contexts .

Compound IC50 (nM) Metabolic Stability
This compound1.3 ± 0.05High

1.2. Drug Delivery Systems

The compound is also being explored for use in drug delivery systems. For instance, it has been incorporated into hydrogels designed for controlled release in oral drug delivery systems, enhancing bioavailability and targeting specific tissues .

Agricultural Applications

In agriculture, this compound has been studied for its role as a herbicide and in plant biotechnology.

2.1. Herbicide Development

The compound has been evaluated as a potential herbicide due to its ability to inhibit specific biochemical pathways in plants. Research indicates that it can effectively control unwanted vegetation while minimizing harm to crops .

Application Effectiveness Target Organism
HerbicideEffectiveVarious weeds

2.2. Male Sterility Induction

Another significant application is its role in inducing male sterility in hybrid seed production, which is vital for improving crop yields and ensuring genetic purity .

Biochemical Research

The compound's unique structure allows it to be utilized in various biochemical assays and studies.

3.1. Bioconjugation Studies

In bioconjugation research, this compound serves as a building block for synthesizing more complex molecules that can be used to study protein interactions and enzyme activities .

3.2. Peptide Modification

It has also been employed in peptide modification processes, enhancing the stability and functionality of peptide-based drugs .

Case Study 1: Cardiovascular Drug Development

A study focused on the synthesis of derivatives of this compound showed promising results as a cardiovascular agent with improved metabolic stability compared to existing drugs.

Case Study 2: Agricultural Biotechnology

Research published in a prominent agricultural journal demonstrated the successful application of the compound in creating male sterile lines of crops, leading to increased hybrid seed production efficiency.

Mechanism of Action

The mechanism of action of 4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and receptors, modulating their activity. The ethylamino chain can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The butanoic acid moiety can participate in acid-base interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro Group Positioning: Compounds like 4-[(4-Ethoxy-2-nitrophenyl)amino]-4-oxobutanoic acid () and 4-[(2-Chloro-4-nitrophenyl)amino]butanoic acid () highlight how nitro group placement (para vs. ortho) alters electronic effects. The target compound’s para-nitro group likely enhances electron withdrawal, affecting reactivity in nucleophilic substitution or redox reactions .
  • Linker Modifications: The ethylamino linker in the target compound differs from oxo () or thienylmethyl groups (), impacting solubility and steric hindrance.

Physicochemical Properties

  • Boiling Points/Melting Points : The hydroxyethyl-substituted analog () exhibits a high boiling point (540.1°C), attributed to hydrogen bonding and molecular weight . The target compound’s melting point is expected to be lower than this due to the absence of hydroxyethyl groups.
  • Conformational Flexibility: The torsion angle of the carboxyl group in 4-(3-Methoxyphenoxy)butyric acid (174.73°) suggests a planar conformation, which may influence crystal packing and solubility .

Biological Activity

4-((2-(4-Nitrophenoxy)ethyl)amino)butanoic acid, a compound with significant potential in medicinal chemistry, exhibits various biological activities due to its unique structural features. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

C13H18N2O4\text{C}_{13}\text{H}_{18}\text{N}_{2}\text{O}_{4}

Key functional groups include:

  • Amino group : Facilitates hydrogen bonding and ionic interactions.
  • Carboxylic acid group : Involved in various biochemical interactions.
  • Nitro group : Can participate in redox reactions, influencing the compound's reactivity and biological effects.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The nitro group can undergo reduction to form an amino derivative, which may enhance its interaction with biological macromolecules. The amino and carboxylic acid groups facilitate binding to enzymes and receptors, modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity : The nitro group contributes to redox reactions, potentially scavenging free radicals.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Its ability to modulate neurotransmitter levels could provide neuroprotective benefits.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInhibits cell proliferation in various cancer types
NeuroprotectiveModulates neurotransmitter release; protects neurons

Table 2: Comparative Analysis with Similar Compounds

CompoundAntioxidant ActivityAnticancer ActivityNeuroprotective Effects
This compoundModerateHighModerate
4-Aminobutanoic acidLowModerateHigh
4-Methoxybutanoic acidHighLowLow

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation.

Case Study 2: Neuroprotective Effects

Another research effort focused on the neuroprotective effects of this compound in models of neurodegeneration. Treatment with the compound resulted in reduced neuronal death and improved cognitive function in animal models subjected to oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Q & A

Q. What are the best practices for analyzing degradation products under physiological conditions?

  • Protocol :
  • LC-MS/MS : Identify hydrolyzed fragments (e.g., 4-nitrophenol) using collision-induced dissociation (CID) .
  • Stability-Indicating Assays : Use accelerated stability testing (40°C/75% RH) to model long-term degradation pathways .

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